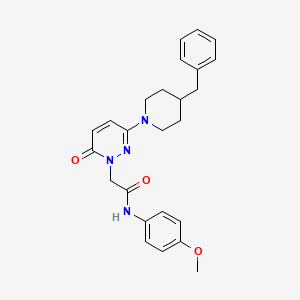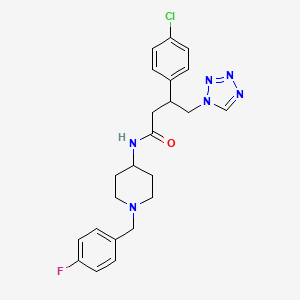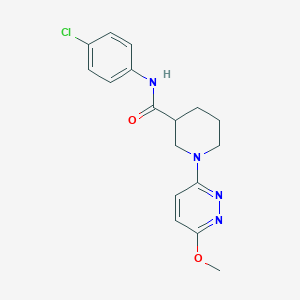![molecular formula C10H7Cl2NO3 B12159579 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- CAS No. 208663-09-6](/img/structure/B12159579.png)
2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a 2-butenoic acid backbone with a 4-[(2,6-dichlorophenyl)amino]-4-oxo- substitution, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-butenoic acid and 2,6-dichloroaniline.
Condensation Reaction: The 2,6-dichloroaniline is reacted with 2-butenoic acid under acidic or basic conditions to form the desired product. This reaction often requires a catalyst, such as a Lewis acid (e.g., aluminum chloride) or a base (e.g., sodium hydroxide).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to meet the stringent quality standards required for commercial applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
2-Butenoic acid, 4-[(2,6-dimethylphenyl)amino]-4-oxo-: Similar structure but with methyl groups instead of chlorine atoms.
2-Butenoic acid, 4-[(2,6-difluorophenyl)amino]-4-oxo-: Fluorine atoms replace chlorine atoms, affecting the compound’s reactivity and biological activity.
Uniqueness
2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
属性
CAS 编号 |
208663-09-6 |
|---|---|
分子式 |
C10H7Cl2NO3 |
分子量 |
260.07 g/mol |
IUPAC 名称 |
(Z)-4-(2,6-dichloroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4- |
InChI 键 |
ZBWTXYMREBJGLL-PLNGDYQASA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C=C\C(=O)O)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C=CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12159507.png)

![2'-(2-furylmethyl)-{N}-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12159513.png)


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)


![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12159559.png)
![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)
![5-(2-Bromoethyl)indolo[2,3-b]quinoxaline](/img/structure/B12159561.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12159563.png)
